N-(1-Phenylethyl)formamide

説明

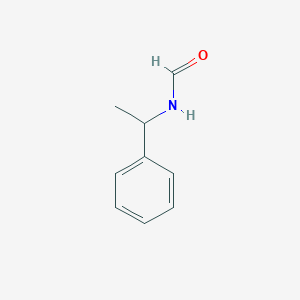

N-(1-Phenylethyl)formamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55889. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

1.1 Intermediate in Organic Reactions

N-(1-Phenylethyl)formamide serves as a crucial intermediate in the synthesis of various organic compounds. It is frequently utilized in the Leuckart reaction, which converts ketones or aldehydes into amines through formamide derivatives. This method allows for rapid synthesis under mild conditions, enhancing the efficiency of producing amine compounds .

Table 1: Summary of Synthesis Methods Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Leuckart Reaction | 180-202°C | 75 | |

| N-formylation | Catalyst-free, NaBH4/CO2 | Varies | |

| Amide Bond Formation | NMI/SO2Cl2-mediated | High |

Biological Applications

2.1 Enzyme Inhibition Studies

The compound has been investigated for its potential in enzyme inhibition and protein modification. Its structure allows it to interact with active sites of enzymes, leading to inhibition that can be studied for therapeutic applications. For instance, research indicates that derivatives of this compound can modulate enzyme activity, which is essential in drug design.

Case Study: Enzyme Interaction

A study demonstrated that this compound derivatives showed significant inhibition of certain enzymes involved in metabolic pathways. The structural modifications on the phenethyl group were found to enhance inhibitory potency against specific targets, suggesting a pathway for developing new inhibitors for therapeutic use.

Materials Science

3.1 Production of Specialty Chemicals

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to form stable intermediates makes it suitable for synthesizing polymers and other complex materials that require precise control over chemical properties .

Mechanistic Insights

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its applications. The interactions primarily involve hydrogen bonding and other non-covalent interactions with molecular targets such as enzymes and proteins. These interactions are fundamental to its role in biological systems and synthetic pathways .

特性

CAS番号 |

6948-01-2 |

|---|---|

分子式 |

C9H11NO |

分子量 |

149.19 g/mol |

IUPAC名 |

N-(1-phenylethyl)formamide |

InChI |

InChI=1S/C9H11NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,10,11) |

InChIキー |

CDHCCWRMWKZBGE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC=O |

正規SMILES |

CC(C1=CC=CC=C1)NC=O |

Key on ui other cas no. |

6948-01-2 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。